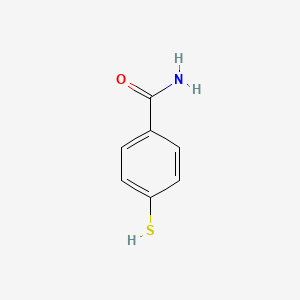

4-巯基苯甲酰胺

描述

4-Mercaptobenzamide, also known as 4-Mercaptobenzoic acid, is a compound with the molecular formula C7H6O2S . It is a probe molecule with thiol and carboxylic groups that form self-assembled monolayers (SAMs), which can be used for the development of surface-enhanced Raman spectroscopy (SERS) sensors .

Synthesis Analysis

The synthesis of benzamides, including 4-Mercaptobenzamide, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of 4-Mercaptobenzamide consists of a benzene ring attached to a carboxyl group and a thiol group . The molecule has a total of 16 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .Chemical Reactions Analysis

4-Mercaptobenzamide has been used as a matrix for laser desorption/ionization time-of-flight mass spectrometry (MS) analysis of metals . It exhibits a matrix-interference-free background, greatly enhanced MS signal intensity, and excellent reproducibility .Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Mercaptobenzamide include its molecular weight, which is 154.186 Da , and its melting point, which is 215-224 °C . It is a solid at room temperature .科学研究应用

HIV-1 灭活和抗病毒活性

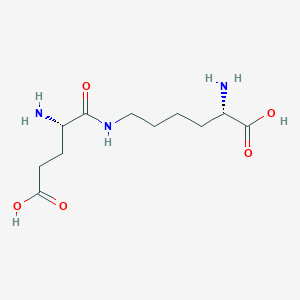

4-巯基苯甲酰胺衍生物,特别是 SAMT-247 等硫代酯,在 HIV-1 抑制中显示出巨大的前景。这些化合物作为成熟抑制剂,靶向 HIV-1 的核衣壳蛋白 7 (NCp7),表现出独特的抗病毒活性机制、低毒性和对病毒耐药性的高屏障。研究重点在于阐明其抗病毒机制并优化用于临床前评估的合成方法 (Nikolayevskiy 等人,2018)。此外,构效关系研究探索了新陈代谢的热力学和与 NCp7 的结合亲和力,加深了我们对其抗病毒功效的理解 (Nikolayevskiy 等人,2019)。

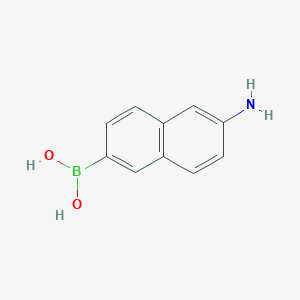

重金属离子萃取和环境应用

4-巯基苯甲酰胺及其衍生物已用于萃取重金属,特别是钯。巯基苯甲酰胺的钯配合物可萃取到磷酸三丁酯中,展示了在环境修复和从工业废料中回收有价金属方面的潜在应用 (Watanabe 等人,1989)。已开发出一种新型吸附剂,涉及 2-巯基苯甲酰胺改性的衣康酸接枝磁性纳米纤维素复合材料,用于从水溶液中选择性吸附汞离子,展示了其在解决工业污染问题中的实用性 (Anirudhan 和 Shainy,2015)。

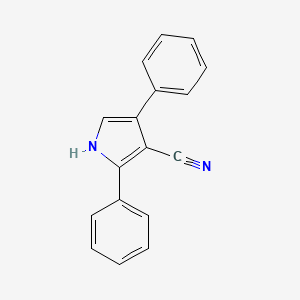

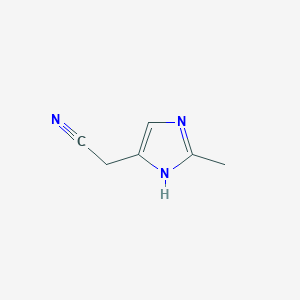

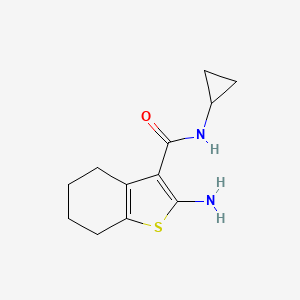

生物活性杂环化合物的合成

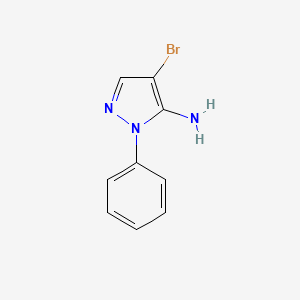

4-巯基苯甲酰胺衍生物已用于合成生物活性化合物,例如苯并噻嗪酮。这些化合物通过邻位巯基苯甲酰胺与乙炔酯缩合合成,产生在药物化学和药物设计中感兴趣的产品 (Heindel 和 Ko,1970)。

表面增强拉曼光谱 (SERS)

4-巯基苯甲酰胺及其衍生物已在表面增强拉曼光谱的背景下得到研究。研究重点在于了解这些化合物在各种纳米结构表面上的吸附行为,深入了解分子相互作用并增强 SERS 的检测能力 (Dendisová 等人,2013)。另一项研究考察了 4-巯基苯甲酸在银胶体上的吸附,有助于我们了解分子吸附机制和影响 SERS 活性的因素 (Ho 和 Lee,2015)。

作用机制

Target of Action

4-Mercaptobenzamide primarily targets the HIV-1 NCp7 C-terminal zinc finger . This target plays a crucial role in the life cycle of the HIV-1 virus, making it a significant target for antiviral drugs .

Mode of Action

The compound interacts with its target through a unique mechanism. It acts as an HIV-1 maturation inhibitor . The structure-activity profile of mercaptobenzamides suggests that the thermodynamics of metabolism is more important than binding affinity to the target . This interaction results in significant changes in the target, inhibiting the maturation of the HIV-1 virus .

Biochemical Pathways

4-Mercaptobenzamide affects the HIV-1 maturation pathway . It inhibits the maturation of the HIV-1 virus, thereby preventing the virus from becoming infectious . The downstream effects of this inhibition include a reduction in the spread of the virus and a decrease in viral load .

Pharmacokinetics

The pharmacokinetics of 4-Mercaptobenzamide involve its conversion from a prodrug form (NS1040) to an active form (MDH-1-38) in the presence of esterase enzymes . This conversion is critical for the antiviral activity of the compound . .

Result of Action

The molecular and cellular effects of 4-Mercaptobenzamide’s action include the inhibition of HIV-1 maturation, resulting in a reduction in the spread of the virus and a decrease in viral load . This compound has a unique mechanism of action, low toxicity, and a high barrier to viral resistance .

安全和危害

未来方向

生化分析

Biochemical Properties

4-Mercaptobenzamide has been suggested to play a role in biochemical reactions, particularly in the context of HIV-1 maturation inhibitors . It interacts with various enzymes and proteins, and these interactions are believed to be crucial for its biochemical activity .

Cellular Effects

The effects of 4-Mercaptobenzamide on cells are complex and multifaceted. It has been suggested to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4-Mercaptobenzamide involves its interactions at the molecular level. It has been suggested to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 4-Mercaptobenzamide may change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

4-Mercaptobenzamide may be involved in certain metabolic pathways. It could interact with various enzymes or cofactors, and potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, and influence its localization or accumulation .

属性

IUPAC Name |

4-sulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOUXQDUYJORQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59177-46-7 | |

| Record name | 4-mercapto-benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

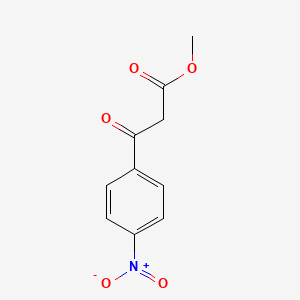

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-3,4-dihydro-2H-benzo[1,4]thiazine](/img/structure/B3273561.png)

![5-Aminobenzo[d]oxazole-2-carboxylic acid](/img/structure/B3273628.png)

![Benzo[b]selenophene-3-acetic acid](/img/structure/B3273650.png)